2-(6-bromo-4H-benzo[d][1,3]dioxin-8-yl)-4H-chromen-4-one
Description
2-(6-Bromo-4H-benzo[d][1,3]dioxin-8-yl)-4H-chromen-4-one is a synthetic heterocyclic compound featuring a chromen-4-one (flavone) backbone fused with a brominated benzodioxin moiety. The chromen-4-one scaffold is a privileged structure in medicinal chemistry, known for its diverse biological activities, including anti-inflammatory, antimicrobial, and enzyme inhibitory properties . This compound is synthesized via multistep reactions, including aldol condensation and cyclization, as demonstrated in related chromenone derivatives . Its structural complexity and substituent positioning make it a candidate for drug discovery, particularly in targeting oxidative stress-related pathways or microbial infections .
Properties
IUPAC Name |
2-(6-bromo-4H-1,3-benzodioxin-8-yl)chromen-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11BrO4/c18-11-5-10-8-20-9-21-17(10)13(6-11)16-7-14(19)12-3-1-2-4-15(12)22-16/h1-7H,8-9H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDISCOUJVZXDGO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C(=CC(=C2)Br)C3=CC(=O)C4=CC=CC=C4O3)OCO1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11BrO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-bromo-4H-benzo[d][1,3]dioxin-8-yl)-4H-chromen-4-one typically involves multi-step organic reactions. One common approach starts with the bromination of a benzo[d][1,3]dioxin precursor, followed by the formation of the chromenone ring through cyclization reactions. The reaction conditions often involve the use of bromine or bromine-containing reagents under controlled temperatures to ensure selective bromination .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of catalysts and solvents that are easily recyclable can also be employed to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
2-(6-bromo-4H-benzo[d][1,3]dioxin-8-yl)-4H-chromen-4-one can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove the bromine atom or reduce other functional groups within the molecule.
Substitution: The bromine atom in the benzo[d][1,3]dioxin moiety can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted benzo[d][1,3]dioxin derivatives .
Scientific Research Applications
2-(6-bromo-4H-benzo[d][1,3]dioxin-8-yl)-4H-chromen-4-one has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(6-bromo-4H-benzo[d][1,3]dioxin-8-yl)-4H-chromen-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the chromenone structure play crucial roles in binding to these targets, influencing the compound’s biological activity. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The target compound belongs to a broader class of benzodioxin-chromenone hybrids. Key structural analogues include:
Key Observations :
- Halogen Effects: Bromine and chlorine substituents improve electrophilicity and binding affinity compared to non-halogenated derivatives. Bromine’s larger atomic radius may enhance hydrophobic interactions in enzyme pockets .
- Substituent Positioning: Methoxy or sulfonyl groups at the chromenone’s C3/C4 positions (e.g., compound 5a–d in ) increase solubility but reduce membrane permeability compared to brominated benzodioxin hybrids .
- Biological Activity: Phenylethyl-substituted chromenones (e.g., compound 5 in ) exhibit potent anti-inflammatory activity (IC50 ≤36 μM), while halogenated derivatives show stronger antimicrobial effects .
Biological Activity
2-(6-bromo-4H-benzo[d][1,3]dioxin-8-yl)-4H-chromen-4-one, with the CAS number 147723-08-8, is a complex organic compound that features a brominated benzo[d][1,3]dioxin moiety fused with a chromenone structure. This compound has gained attention in medicinal chemistry due to its potential biological activities, including antioxidant, antimicrobial, and anticancer properties.
Chemical Structure and Properties
The compound's molecular formula is , and its structure includes multiple aromatic rings and functional groups that contribute to its reactivity and interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 336.14 g/mol |
| CAS Number | 147723-08-8 |
| Solubility | Soluble in DMSO |
Antioxidant Activity
Research indicates that compounds similar to this compound exhibit significant antioxidant properties. These compounds can scavenge free radicals and reduce oxidative stress in cells, which is crucial for preventing cellular damage associated with various diseases.
Case Study : A study on related chromenone derivatives demonstrated that they effectively inhibited lipid peroxidation in vitro, suggesting a protective role against oxidative damage in biological systems .
Antimicrobial Activity
The compound has been evaluated for its antimicrobial properties against various pathogens. The presence of the bromine atom in the structure enhances its ability to disrupt microbial cell membranes.
Research Findings : In vitro assays have shown that this compound exhibits notable activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were found to be comparable to standard antibiotics .
Anticancer Potential
The anticancer activity of this compound has been explored through various studies focusing on its effects on cancer cell lines. The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation.
Detailed Findings :
- Cell Lines Tested : Studies have used human breast cancer (MCF7) and lung cancer (A549) cell lines.
- Results : Treatment with the compound resulted in a dose-dependent decrease in cell viability, with IC50 values indicating significant cytotoxic effects at micromolar concentrations .
The biological activity of this compound is attributed to its ability to interact with various molecular targets within cells:
- Reactive Oxygen Species (ROS) : The compound modulates ROS levels, leading to apoptosis in cancer cells.
- Enzyme Inhibition : It may inhibit key enzymes involved in cellular signaling pathways, contributing to its anticancer effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
